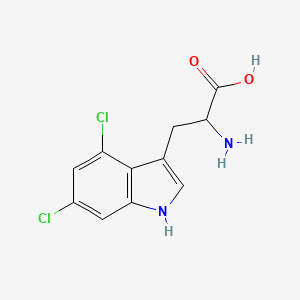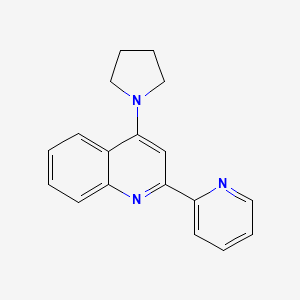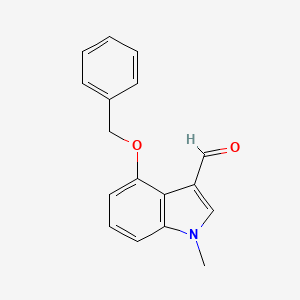![molecular formula C18H18O2 B11850078 3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran CAS No. 401901-68-6](/img/structure/B11850078.png)
3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxy-3-phenyl-1H-isochromene is a synthetic organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropoxy-3-phenyl-1H-isochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This metal-free process yields highly functionalized isochromanones under mild conditions .
Industrial Production Methods: Industrial production of 1-isopropoxy-3-phenyl-1H-isochromene may involve optimized versions of laboratory-scale synthetic routes. The focus is on achieving high yields and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-3-phenyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This reaction can replace the isopropoxy or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles under appropriate conditions facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-hydroxy-3-phenyl-1H-isochromene, while reduction could produce 1-isopropoxy-3-phenyl-1H-isochromane .
Scientific Research Applications
1-Isopropoxy-3-phenyl-1H-isochromene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 1-isopropoxy-3-phenyl-1H-isochromene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antiplatelet activity involves the inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
1H-2-benzopyran-1-one: Explored for its broad range of pharmacological activities.
Uniqueness: Its synthesis and reactivity patterns differ from those of similar compounds, making it a valuable subject of study in various research fields .
Properties
CAS No. |
401901-68-6 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-phenyl-1-propan-2-yloxy-1H-isochromene |
InChI |
InChI=1S/C18H18O2/c1-13(2)19-18-16-11-7-6-10-15(16)12-17(20-18)14-8-4-3-5-9-14/h3-13,18H,1-2H3 |
InChI Key |
GTEMRRGVXUUCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)





![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

